

# Application Notes and Protocols: Cell-Based Antigen Presentation Assay Using ERAP1-IN-3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2][3][4][5] Located in the endoplasmic reticulum, ERAP1 trims the N-terminus of antigenic peptide precursors to an optimal length of 8-10 amino acids, a crucial step for their stable binding to MHC class I molecules.[1][4] The resulting peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an adaptive immune response.[5]

ERAP1's role is complex; it can either generate or destroy epitopes, thereby shaping the immunopeptidome and influencing immune responses in various diseases, including cancer and autoimmune disorders.[1][6][7] Pharmacological inhibition of ERAP1 offers a promising therapeutic strategy to modulate antigen presentation.[8] **ERAP1-IN-3** is a potent and selective inhibitor of ERAP1. These application notes provide a detailed protocol for a cell-based antigen presentation assay to evaluate the efficacy of **ERAP1-IN-3**.

# Signaling Pathway and Experimental Workflow ERAP1-Mediated Antigen Presentation Pathway



**ERAP1-Mediated Antigen Presentation** 



Click to download full resolution via product page



Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of **ERAP1-IN-3**.

## **Experimental Workflow for Cell-Based Antigen Presentation Assay**



### Cell-Based Assay Workflow



Click to download full resolution via product page

Caption: Step-by-step workflow for the cell-based antigen presentation assay.



## **Data Presentation**

The following tables summarize hypothetical quantitative data for **ERAP1-IN-3** based on typical results observed for potent ERAP1 inhibitors.

Table 1: In Vitro Enzymatic Inhibition of ERAP1 by ERAP1-IN-3

| Enzyme      | Substrate ERAP1-IN-3 IC₅₀ (nM |          |  |
|-------------|-------------------------------|----------|--|
| Human ERAP1 | Fluorogenic Peptide           | 15.5     |  |
| Mouse ERAP1 | Fluorogenic Peptide           | 25.2     |  |
| Human ERAP2 | Fluorogenic Peptide           | > 10,000 |  |
| Human IRAP  | Fluorogenic Peptide           | > 10,000 |  |

Table 2: Cellular Activity of **ERAP1-IN-3** in Antigen Presentation Assay

| Cell Line           | Model Antigen       | Readout                                          | ERAP1-IN-3 EC50<br>(nM) |
|---------------------|---------------------|--------------------------------------------------|-------------------------|
| HeLa-K <sup>b</sup> | N-extended SIINFEKL | SIINFEKL-H-2K <sup>b</sup><br>surface expression | 150                     |
| A375                | Endogenous Peptides | Immunopeptidome<br>analysis                      | N/A                     |
| MC38-OVA            | Ovalbumin           | OT-I T-cell activation                           | 250                     |

# Experimental Protocols Protocol 1: Cell-Based SIINFEKL Presentation Assay

This protocol details the steps to assess the effect of **ERAP1-IN-3** on the presentation of the model antigen SIINFEKL from an N-terminally extended precursor.

### Materials:

HeLa-K<sup>b</sup> cells (HeLa cells stably expressing H-2K<sup>b</sup>)



- DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Plasmid encoding an N-terminally extended SIINFEKL peptide (e.g., with a 5-amino acid extension, LEQLE-SIINFEKL) targeted to the ER.

#### • ERAP1-IN-3

- Transfection reagent (e.g., Lipofectamine 3000)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- FACS buffer (PBS with 2% FBS)
- Anti-SIINFEKL-H-2Kb antibody (clone 25.D1.16), conjugated to a fluorophore (e.g., APC)
- · Flow cytometer

#### Procedure:

- Cell Seeding:
  - Day 1: Seed HeLa-K<sup>b</sup> cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
- Inhibitor Treatment:
  - Day 2: Prepare serial dilutions of ERAP1-IN-3 in complete culture medium.
  - Remove the old medium from the cells and add the medium containing the desired concentrations of ERAP1-IN-3. Include a vehicle control (e.g., DMSO).
  - Incubate for 4 hours at 37°C.
- Transfection:
  - Following the manufacturer's protocol for the transfection reagent, transfect the cells with the plasmid encoding the N-terminally extended SIINFEKL.



- Incubate the cells for 24-48 hours at 37°C.
- Cell Staining and Flow Cytometry:
  - Day 4 or 5: Gently wash the cells with PBS.
  - Detach the cells using Trypsin-EDTA and neutralize with complete medium.
  - Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
  - Wash the cells once with FACS buffer.
  - Resuspend the cells in FACS buffer containing the anti-SIINFEKL-H-2K<sup>b</sup> antibody at the recommended concentration.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells in an appropriate volume of FACS buffer for analysis.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer, collecting events for a sufficient number of cells.
  - Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population.
  - Determine the Mean Fluorescence Intensity (MFI) of the stained cells for each concentration of ERAP1-IN-3.
  - Normalize the MFI values to the vehicle control and plot the dose-response curve to determine the EC<sub>50</sub>.

## **Protocol 2: OT-I T-Cell Activation Assay**

This protocol assesses the functional consequence of altered antigen presentation by measuring the activation of SIINFEKL-specific CD8+ T cells (from an OT-I transgenic mouse).



## Materials:

- Antigen-presenting cells (APCs) expressing H-2K<sup>b</sup> (e.g., MC38-OVA cells)
- OT-I splenocytes (source of SIINFEKL-specific CD8+ T cells)
- RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50  $\mu$ M  $\beta$ -mercaptoethanol
- ERAP1-IN-3
- Anti-mouse CD8a antibody (conjugated to a fluorophore)
- Anti-mouse CD69 or CD25 antibody (conjugated to a different fluorophore)
- FACS buffer

### Procedure:

- Preparation of APCs:
  - Seed MC38-OVA cells in a 96-well flat-bottom plate and allow them to adhere overnight.
  - Treat the MC38-OVA cells with various concentrations of ERAP1-IN-3 for 24 hours.
- Isolation of OT-I T-cells:
  - Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
  - (Optional) Enrich for CD8+ T cells using a negative selection kit.
- Co-culture:
  - Remove the medium from the treated MC38-OVA cells.
  - Add 2 x 10<sup>5</sup> OT-I splenocytes to each well.
  - Co-culture for 18-24 hours at 37°C.



- Staining and Flow Cytometry:
  - Harvest all cells from the wells.
  - Stain the cells with anti-mouse CD8a and an activation marker antibody (e.g., anti-CD69 or anti-CD25) in FACS buffer for 30 minutes at 4°C.
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells for flow cytometry analysis.
- Data Analysis:
  - Gate on the CD8a-positive population.
  - Determine the percentage of CD8a+ cells that are positive for the activation marker (CD69+ or CD25+).
  - Plot the percentage of activated T cells against the concentration of ERAP1-IN-3.

## **Mechanism of Action of ERAP1-IN-3**





### Impact of ERAP1-IN-3 on Antigen Presentation

## Click to download full resolution via product page

Caption: **ERAP1-IN-3** alters the presented peptide repertoire, leading to a modified immune response.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]







- 3. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 5. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Multifaceted Nature of Aminopeptidases ERAP1, ERAP2, and LNPEP: From Evolution to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cell-Based Antigen Presentation Assay Using ERAP1-IN-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b527347#cell-based-antigen-presentation-assay-using-erap1-in-3]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com